Benzofuran, 2,3-dihydro-4,5,6-trimethoxy-3-methyl-3-(1-methylethenyl)-
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Overview
Description
Benzofuran, 2,3-dihydro-4,5,6-trimethoxy-3-methyl-3-(1-methylethenyl)- is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound is characterized by its unique structural features, which include multiple methoxy groups and a methylethenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often utilize microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method has been employed to synthesize various benzofuran compounds, including those with significant biological activities .
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 2,3-dihydro-4,5,6-trimethoxy-3-methyl-3-(1-methylethenyl)- undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of more saturated compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often utilize halogens (e.g., chlorine, bromine) and alkylating agents under various conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce more saturated compounds. Substitution reactions can result in a wide range of functionalized benzofuran derivatives .
Scientific Research Applications
Benzofuran, 2,3-dihydro-4,5,6-trimethoxy-3-methyl-3-(1-methylethenyl)- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Mechanism of Action
The mechanism of action of benzofuran, 2,3-dihydro-4,5,6-trimethoxy-3-methyl-3-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes and the induction of apoptosis in cancer cells . Additionally, benzofuran compounds can modulate neurotransmitter release in the brain, affecting the levels of dopamine, norepinephrine, and serotonin .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.
Angelicin: A benzofuran compound with anticancer properties.
Uniqueness
Benzofuran, 2,3-dihydro-4,5,6-trimethoxy-3-methyl-3-(1-methylethenyl)- is unique due to its specific structural features, including the presence of multiple methoxy groups and a methylethenyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
831171-31-4 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4,5,6-trimethoxy-3-methyl-3-prop-1-en-2-yl-2H-1-benzofuran |
InChI |
InChI=1S/C15H20O4/c1-9(2)15(3)8-19-10-7-11(16-4)13(17-5)14(18-6)12(10)15/h7H,1,8H2,2-6H3 |
InChI Key |
MOTFKJFXVUZHRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(COC2=CC(=C(C(=C21)OC)OC)OC)C |
Origin of Product |
United States |
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